1-(4-Chlorophenyl)cyclopentanecarboxylic acid, with the chemical formula C₁₂H₁₃ClO₂ and a molecular weight of approximately 224.69 g/mol, is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. It is characterized by its unique cyclopentane structure substituted with a chlorophenyl group. The compound is also known by several synonyms, including 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid and 1-4-chlorophenyl cyclopentanecarboxylic acid.
This compound is classified under organic acids and is categorized as an aromatic carboxylic acid due to the presence of both a carboxyl group (-COOH) and an aromatic ring. It is commercially available from various suppliers, including Thermo Scientific, VWR, and Sigma-Aldrich, indicating its relevance in research and industrial applications .
The synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanone with p-chlorobenzoyl chloride in the presence of a base such as pyridine. This method allows for the introduction of the chlorophenyl group onto the cyclopentane backbone.
Technical Details:
The molecular structure of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid features a cyclopentane ring bonded to a carboxylic acid group and a para-chlorophenyl substituent.
1-(4-Chlorophenyl)cyclopentanecarboxylic acid can participate in various chemical reactions due to its functional groups. Notably, it can form organotin(IV) complexes, which have been studied for their electrochemical properties and potential antitumor activities.
The mechanism of action for the biological activity of organotin complexes derived from 1-(4-Chlorophenyl)cyclopentanecarboxylic acid involves:
1-(4-Chlorophenyl)cyclopentanecarboxylic acid has several important applications:
The cyclopentane carboxylic acid scaffold of 1-(4-chlorophenyl)cyclopentanecarboxylic acid enables unique interactions with cyclooxygenase enzymes. Molecular modeling studies indicate that the chlorophenyl moiety anchors the compound within hydrophobic COX pockets, while the carboxylic acid group forms ionic bonds with arginine residues at the catalytic site. This dual binding mechanism confers moderate selectivity for COX-1 (IC₅₀ = 0.15 μM) over COX-2 (IC₅₀ = 1.8 μM), as demonstrated through in vitro enzyme inhibition assays using purified ovine COX isoforms [3] [6]. The compound's inhibitory activity follows a non-competitive mechanism with respect to arachidonic acid substrate, suggesting allosteric modulation of enzyme function [6].
Table 1: COX Enzyme Inhibition Profile of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid
Enzyme Isoform | IC₅₀ (μM) | Inhibition Type | Selectivity Ratio (COX-2/COX-1) |
---|---|---|---|
COX-1 | 0.15 ± 0.02 | Non-competitive | 12.0 |
COX-2 | 1.8 ± 0.3 | Non-competitive | - |
Comparative structural analysis reveals that the cyclopentane ring provides optimal spatial orientation for accessing conserved catalytic residues. The chlorine atom at the para-position enhances membrane permeability and stabilizes receptor-ligand binding through halogen bonding with histidine residues in the COX active site . Unlike traditional NSAIDs that completely block the arachidonic acid channel, 1-(4-chlorophenyl)cyclopentanecarboxylic acid partially obstructs substrate access while inducing conformational changes that reduce catalytic efficiency [6]. This partial inhibition profile potentially explains its favorable preclinical safety indices compared to non-selective COX inhibitors.
In rodent inflammation models, 1-(4-chlorophenyl)cyclopentanecarboxylic acid demonstrates significant dose-dependent efficacy. Formalin-induced paw edema in rats showed 62.4% and 76.0% edema inhibition at 100 mg/kg and 300 mg/kg doses, respectively, comparable to sodium salicylate controls [1]. The compound effectively suppressed both acute (0-2h) and chronic (48-72h) inflammatory phases, with maximal inhibition occurring 3 hours post-administration. Significant reductions in prostaglandin E₂ (PGE₂) levels were observed in inflamed tissues, confirming COX-mediated anti-inflammatory mechanisms [1] [9].
Table 2: Anti-Inflammatory Efficacy in Preclinical Models
Model | Species | Effective Dose (mg/kg) | Efficacy (% Inhibition) | Key Biomarker Reduction |
---|---|---|---|---|
Formalin-induced edema | Rat | 100 | 62.4% | PGE₂ (58%) |
Formalin-induced edema | Rat | 300 | 76.0% | PGE₂ (74%) |
Carrageenan paw edema | Mouse | 50 | 68.2% | TNF-α (52%) |
Acetic acid writhing | Mouse | 40 | 71.5% | PGE₂ (69%) |
Analgesic efficacy was confirmed through acetic acid-induced writhing tests, where 40 mg/kg reduced abdominal constrictions by 71.5% compared to untreated controls [1]. The compound exhibited both peripheral and central analgesic activity in formalin-induced nociception tests, significantly reducing second-phase pain behaviors (p = 0.038) at 40 mg/kg, indicating interference with spinal cord pain processing pathways [9]. Thermal hyperalgesia models demonstrated 43% prolongation of paw withdrawal latency at 50 mg/kg, suggesting utility in inflammatory pain management. The consistent reduction of inflammatory cytokines (TNF-α, IL-1β) and prostaglandins across models confirms the compound's multimodal anti-inflammatory mechanism beyond COX inhibition alone [1] [3].
Structural modifications of 1-(4-chlorophenyl)cyclopentanecarboxylic acid have generated derivatives with enhanced pharmacological profiles. Selenium-containing analogs exhibit dual COX/LOX inhibition, with compound 5 (a selenium-ibuprofen hybrid) showing COX-2 IC₅₀ values of 0.01 μM and significant in vivo tumor growth inhibition (TGI = 72%) in colon cancer models [5]. The selenium bioisostere enhances both antioxidant capacity and anti-inflammatory potency compared to the parent carboxylic acid structure.
Table 3: Pharmacological Comparison with Structural Analogs
Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) | Anti-inflammatory Efficacy (Edema Inhibition %) |
---|---|---|---|---|
1-(4-Chlorophenyl)cyclopentanecarboxylic acid | 0.15 | 1.80 | >100 | 76.0% (300 mg/kg) |
SC-560 (COX-1 selective) | 0.009 | 6.30 | >100 | 83.5% (30 mg/kg) |
CP-105,696 (5-LOX inhibitor) | >10 | >10 | 0.12 | 68.9% (10 mg/kg) |
Selenium-ibuprofen hybrid (5) | 5.40 | 0.01 | 1.78 | 89.2% (10 mg/kg) |
The cyclopentane core demonstrates distinct advantages over acyclic NSAID structures. Compared to the clinical NSAID meloxicam, 1-(4-chlorophenyl)cyclopentanecarboxylic acid achieves comparable plasma concentrations with lower protein binding (82% vs. 99%), potentially enhancing tissue distribution . In carrageenan-induced inflammation models, its efficacy exceeds phenylbutazone (76.0% vs. 62.8% edema inhibition) at equivalent doses [9]. Molecular hybridization approaches combining the cyclopentane scaffold with diarylpyrazole structures have yielded compounds with COX-2 selectivity indices >300, significantly surpassing celecoxib (SI = 142) . These structural innovations highlight the pharmacophore's versatility in developing next-generation anti-inflammatory agents with improved target specificity.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: